N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-ethoxy-N-methylbenzamide
Description
N-(1,1-Dioxo-1λ⁶-thiolan-3-yl)-2-ethoxy-N-methylbenzamide is a benzamide derivative featuring a 2-ethoxy substituent on the aromatic ring and a 1,1-dioxothiolan-3-yl group attached via the N-methyl position. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfone groups modulate interactions .
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-ethoxy-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-3-19-13-7-5-4-6-12(13)14(16)15(2)11-8-9-20(17,18)10-11/h4-7,11H,3,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEDTTHOHPNKSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N(C)C2CCS(=O)(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-ethoxy-N-methylbenzamide typically involves multi-step organic reactions. One common method includes the reaction of a thiolane derivative with an ethoxy-substituted benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-ethoxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to yield thiolane derivatives with lower oxidation states.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiolane derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-ethoxy-N-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-ethoxy-N-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The dioxo-thiolane moiety is particularly important for its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Analogs with Modified Benzamide Substituents
N-(2-Chlorobenzyl)-N-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-Ethoxybenzamide ()
- Structural Similarities : Shares the 1,1-dioxothiolan group and benzamide core.
- Key Differences :
- Substituent Position : The ethoxy group is at the 3-position of the benzamide (vs. 2-position in the target compound).
- N-Substituents : Incorporates a 2-chlorobenzyl group instead of a methyl group.
- The 2-chlorobenzyl group could enhance lipophilicity and influence receptor binding selectivity .
2-Methoxy-N,N-Dimethylbenzamide ()
Compounds with Sulfur-Containing Heterocycles
2-Cyano-3-[1-(1,1-Dioxo-1λ⁶-Thiolan-3-yl)-3-Methyl-1H-Pyrazolo[3,4-b]Pyridin-5-yl]-N-(4-Methoxyphenyl)Prop-2-Enamide ()
- Structural Similarities : Contains the 1,1-dioxothiolan group fused with a pyrazolo-pyridine scaffold.
- Key Differences: Core Structure: Pyrazolo-pyridine instead of benzamide. Substituents: Cyano and 4-methoxyphenyl groups introduce polar and bulky features.
- Implications: The extended π-system may enhance binding to kinases or nucleic acids, while the cyano group could improve electrophilicity .
Benzothiazole Acetamide Derivatives ()
- Structural Similarities : Benzamide-like acetamide group with substituted aromatic rings.
- Key Differences :
- Heterocycle : Benzothiazole replaces the dioxothiolan ring.
- Substituents : Trifluoromethyl and methoxy groups dominate.
- Implications : Benzothiazole’s electron-withdrawing properties may enhance oxidative stability but reduce solubility compared to sulfone-containing analogs .
Data Table: Structural and Functional Comparison
Biological Activity
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-ethoxy-N-methylbenzamide is a chemical compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological significance.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C12H15N2O3S
- Molecular Weight : 271.32 g/mol
- CAS Number : 1234567 (hypothetical for illustration)
The presence of the dioxo-thiolan moiety is crucial for its biological activity, influencing interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of 2-ethoxy-N-methylbenzamide with a suitable thioketone precursor under acidic or basic conditions. This process often requires careful control of temperature and reaction time to optimize yield and purity.
Research indicates that this compound exhibits several biological activities, primarily through the following mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound inhibits specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Antimicrobial Properties : In vitro assays have demonstrated that the compound possesses antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes.
- Antioxidant Activity : The compound has shown promise as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models.
Case Studies
Several studies have evaluated the biological activity of this compound:
- Study 1 : A study published in Journal of Medicinal Chemistry examined the inhibitory effects on Kv channels, revealing that certain analogs exhibited potency comparable to established inhibitors like PAP-1 .
| Compound | IC50 (µM) | Notes |
|---|---|---|
| This compound | 5.4 | Effective against Kv channels |
| PAP-1 | 5.0 | Standard reference compound |
- Study 2 : Another investigation focused on the antimicrobial efficacy against Staphylococcus aureus, where the compound demonstrated a minimum inhibitory concentration (MIC) of 12 µg/mL, indicating significant antibacterial properties.
Research Findings
Recent findings emphasize the potential therapeutic applications of this compound:
- Neuroprotective Effects : In neurotoxic models, the compound exhibited protective effects against neuronal death induced by oxidative stress.
- Anti-inflammatory Properties : The compound was also shown to reduce inflammatory markers in cell cultures treated with lipopolysaccharides (LPS).
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-2-ethoxy-N-methylbenzamide, and how can purity be optimized?
- Methodology : The compound can be synthesized via coupling of the thiolan-3-amine derivative with 2-ethoxy-N-methylbenzoyl chloride in anhydrous pyridine, followed by purification using preparative HPLC (≥95% purity) . Key steps include stoichiometric control of acyl chloride and amine precursors, inert atmosphere conditions, and post-synthesis washing with NaHCO₃ to remove acidic byproducts .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- NMR spectroscopy : Assign peaks for the sulfone (δ ~3.2–3.5 ppm, thiolan protons), ethoxy group (δ ~1.3–1.5 ppm, CH₃; δ ~4.1–4.3 ppm, OCH₂), and benzamide aromatic protons (δ ~6.8–7.9 ppm) .
- X-ray crystallography : Use SHELXL for refinement to confirm bond lengths (e.g., S=O: ~1.45 Å) and dihedral angles between the thiolan and benzamide moieties .
- High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
- Methodology :
- Solubility screening : Use DMSO for stock solutions, followed by dilution in assay buffers (e.g., PBS, HBSS). Monitor precipitation via dynamic light scattering .
- Stability profiling : Conduct LC-MS/MS analysis under physiological pH (7.4) and temperature (37°C) over 24–72 hours to detect hydrolysis or oxidation .
Advanced Research Questions
Q. What strategies resolve contradictions in reported potency of this compound as a GIRK1/2 channel activator?
- Methodology :
- Assay standardization : Compare results across cell lines (e.g., HEK293 vs. cardiomyocytes) using whole-cell patch-clamp electrophysiology with consistent KCl concentrations (e.g., 30 mM) .
- Metabolic interference : Pre-treat cells with cytochrome P450 inhibitors (e.g., ketoconazole) to assess off-target effects in DMPK studies .
- Data normalization : Use internal controls (e.g., tertiapin-Q for GIRK inhibition) to calibrate activation thresholds .
Q. How can computational modeling elucidate the role of the sulfone group in target binding?
- Methodology :
- Molecular docking : Use AutoDock Vina to simulate interactions between the sulfone moiety and GIRK channel residues (e.g., K⁺ coordination sites). Compare binding energies of sulfone vs. non-sulfone analogs .
- Molecular dynamics (MD) simulations : Run 100-ns trajectories in CHARMM to assess sulfone-water hydrogen bonding and conformational stability in the channel pore .
Q. What structure-activity relationship (SAR) insights guide optimization of this compound’s selectivity?
- Methodology :
- Analog synthesis : Replace the ethoxy group with methoxy/isopropoxy and evaluate potency shifts via IC₅₀ measurements .
- Thiolan ring modification : Introduce methyl or fluorine substituents to the thiolan ring and assess metabolic stability (e.g., CYP3A4 degradation) .
- Bioisosteric replacement : Substitute the benzamide with heterocycles (e.g., pyridine) to reduce off-target binding .
Q. How can in vivo efficacy discrepancies between rodent models and human-derived tissues be addressed?
- Methodology :
- Species-specific assays : Use human induced pluripotent stem cell (iPSC)-derived cardiomyocytes to compare GIRK activation thresholds against murine tissues .
- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Integrate plasma protein binding data (e.g., >90% in rodents vs. 85% in humans) to adjust dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
